

# dioctyl sulfide molecular structure and formula

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## Compound of Interest

Compound Name: *Dioctyl sulfide*

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An In-depth Technical Guide to the Molecular Structure and Formula of **Dioctyl Sulfide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **dioctyl sulfide**. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its spectroscopic data.

## Molecular Structure and Formula

**Dioctyl sulfide**, a symmetrical thioether, is characterized by two octyl chains attached to a central sulfur atom.

- Chemical Formula:  $C_{16}H_{34}S$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 258.51 g/mol [\[2\]](#)
- IUPAC Name: 1-(octylsulfanyl)octane[\[1\]](#)
- Synonyms: Di-n-octyl sulfide, Octyl sulfide, 9-Thiaheptadecane[\[1\]](#)[\[3\]](#)
- CAS Number: 2690-08-6

Structural Representations:

- SMILES: CCCCCCCCSCCCCCCC[\[1\]](#)

- InChI: 1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3[1]
- InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N[1]

## Physicochemical Properties

A compilation of the key physical and chemical properties of **dioctyl sulfide** is presented in the table below for easy reference.

Property	Value	Reference
Appearance	Colorless liquid with a mild odor	[1]
Boiling Point	180 °C at 10 mmHg	
Density	0.842 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.462	
Flash Point	110 °C (closed cup)	
Molecular Weight	258.51 g/mol	[2]

## Experimental Protocols

### Synthesis of Dioctyl Sulfide

This protocol is adapted from general methods for the synthesis of symmetrical dialkyl sulfides from alkyl halides.

Objective: To synthesize **dioctyl sulfide** via the reaction of 1-bromooctane with sodium sulfide.

Materials:

- 1-Bromooctane
- Sodium sulfide nonahydrate (Na<sub>2</sub>S·9H<sub>2</sub>O)
- Ethanol

- Diethyl ether
- Anhydrous magnesium sulfate
- Deionized water

#### Procedure:

- Preparation of Sodium Sulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in ethanol (150 mL).
- Reaction: To the stirred sodium sulfide solution, add 1-bromoocetane (0.2 mol) dropwise at room temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
- Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude **dioctyl sulfide**.
- Purification: Purify the crude product by vacuum distillation to yield pure **dioctyl sulfide**.

## Analytical Protocols

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation of **dioctyl sulfide**.

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **dioctyl sulfide** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

### <sup>1</sup>H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher
- Solvent: CDCl<sub>3</sub>
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Typical Data:
  - $\delta$  2.51 (t, 4H, -S-CH<sub>2</sub>-)
  - $\delta$  1.58 (quintet, 4H, -S-CH<sub>2</sub>-CH<sub>2</sub>-)
  - $\delta$  1.29 (m, 20H, -(CH<sub>2</sub>)<sub>5</sub>-)
  - $\delta$  0.88 (t, 6H, -CH<sub>3</sub>)
- Spectrometer: 100 MHz or higher
- Solvent: CDCl<sub>3</sub>
- Reference: CDCl<sub>3</sub> at 77.16 ppm
- Typical Data: The spectrum will show distinct peaks for the different carbon environments in the octyl chain. A peak around 38 ppm is characteristic of the  $\alpha$ -carbon attached to the sulfur.  
[4]

Objective: To identify the characteristic functional group vibrations of **dioctyl sulfide**.

### Sample Preparation:

- A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

### Data Acquisition:

- Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.

- Expected Peaks:

- $\sim 2955\text{-}2850\text{ cm}^{-1}$  (strong): C-H stretching vibrations of the alkyl chains.
- $\sim 1465\text{ cm}^{-1}$  (medium): C-H bending vibrations.
- $\sim 722\text{ cm}^{-1}$  (weak): Rocking vibration of long methylene chains.
- The C-S stretch is typically weak and appears in the fingerprint region (around 600-800  $\text{cm}^{-1}$ ).

Objective: To determine the molecular weight and fragmentation pattern of **diethyl sulfide**.

Technique: Electron Ionization (EI) Mass Spectrometry.

Expected Fragmentation:

- Molecular Ion ( $\text{M}^+$ ): A peak corresponding to the molecular weight ( $\text{m/z} = 258.5$ ) should be observed.[1]
- Major Fragments: Common fragmentation pathways for thioethers include cleavage of the C-S bond and  $\alpha$ -cleavage. Expect to see fragment ions corresponding to the loss of alkyl radicals and smaller hydrocarbon fragments.[1]

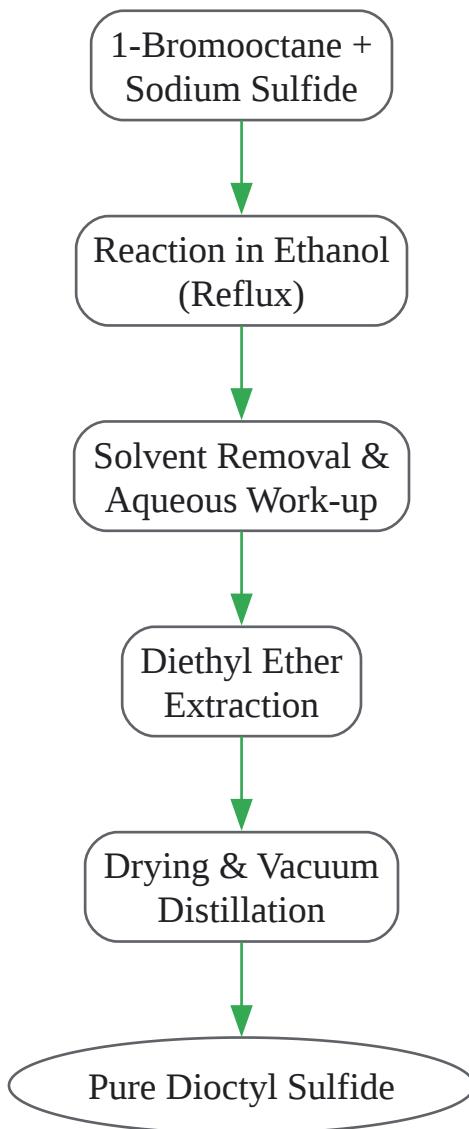
## Data Presentation

Table 1: Summary of Spectroscopic Data for **Diethyl Sulfide**

Technique	Key Data/Peaks
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 2.51 (t), 1.58 (quintet), 1.29 (m), 0.88 (t)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\alpha$ -carbon peak around 38 ppm[4]
IR (Neat)	$\sim 2955\text{-}2850\text{ cm}^{-1}$ (C-H stretch), $\sim 1465\text{ cm}^{-1}$ (C-H bend)
Mass Spec (EI)	Molecular Ion ( $\text{M}^+$ ) at $\text{m/z} = 258.5$ [1]

# Mandatory Visualizations

Caption: Molecular structure of **dioctyl sulfide**.



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Caption: Experimental workflow for the synthesis of **dioctyl sulfide**.

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## References

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